molecular formula C24H21ClF3N5 B12421770 Hpk1-IN-15

Hpk1-IN-15

Número de catálogo: B12421770
Peso molecular: 471.9 g/mol
Clave InChI: QVGWBTYTEUGLLR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hematopoietic Progenitor Kinase 1 Inhibitor 15 (Hpk1-IN-15) is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family. HPK1 plays a crucial role in negatively regulating T-cell receptor signaling, making it a promising target for immunotherapy and cancer treatment .

Análisis De Reacciones Químicas

Types of Reactions

Hpk1-IN-15 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Cancer Immunotherapy

  • Mechanism of Action : Hpk1-IN-15 inhibits HPK1, leading to enhanced T-cell receptor signaling and improved T-cell activation. This mechanism is critical in combating tumors, particularly in the context of solid tumors where immune evasion is prevalent .
  • Combination Therapies : Preclinical studies have shown that this compound can be effectively combined with anti-PD-1 therapies, such as tislelizumab, to augment therapeutic efficacy against various cancers .

Autoimmune Diseases

  • Potential Therapeutic Use : Given its role in modulating immune responses, this compound may also be explored for treating autoimmune conditions where T-cell activity needs regulation. The inhibition of HPK1 could help restore balance in immune signaling pathways disrupted in these diseases .

Case Study 1: Enhanced T-cell Activation

A study demonstrated that the application of this compound significantly increased IL-2 production in Jurkat T-cells when stimulated with anti-CD3 and anti-CD28 antibodies. This suggests that HPK1 inhibition can lead to a more robust T-cell response, which is essential for effective cancer immunotherapy .

Case Study 2: Tumor Growth Suppression

In various mouse models, treatment with this compound alone or in combination with anti-PD-1 antibodies resulted in notable tumor growth suppression. Gene Set Enrichment Analysis indicated significant enrichment of immune-related gene signatures in tumors responsive to treatment, highlighting the compound's potential as an effective immunotherapeutic agent .

Comparative Data Table

Compound NameMechanismDisease TargetedCurrent StageNotes
This compoundHPK1 InhibitionSolid TumorsPreclinicalEnhances T-cell activation
BGB-15025HPK1 InhibitionAdvanced Solid TumorsPhase I TrialsCombines with anti-PD-1 therapies
CFI-402411HPK1 InhibitionAdvanced MalignanciesPhase I/II TrialsModulates immune suppression
NDI-101150HPK1 InhibitionSolid TumorsPhase I/II TrialsFirst-in-human studies initiated

Challenges and Future Directions

While the therapeutic potential of this compound is promising, several challenges remain:

  • Selectivity : Ensuring specificity for HPK1 over other kinases (e.g., JAK1) is critical to minimize off-target effects that could lead to adverse reactions .
  • Biological Complexity : The dynamic nature of immune signaling pathways necessitates extensive research to fully understand the implications of HPK1 inhibition on overall immune function .

Mecanismo De Acción

Hpk1-IN-15 exerts its effects by inhibiting HPK1 kinase activity. HPK1 is involved in the negative regulation of T-cell receptor signaling through phosphorylation of the adaptor protein Src homology 2 domain-containing leukocyte protein of 76 kDa (SLP-76). By inhibiting HPK1, this compound enhances T-cell activation and proliferation, leading to improved immune responses against tumors .

Comparación Con Compuestos Similares

Similar Compounds

Several other HPK1 inhibitors have been developed, including:

Uniqueness

Hpk1-IN-15 stands out due to its high selectivity and potency in inhibiting HPK1. It has demonstrated superior efficacy in enhancing T-cell activation and anti-tumor immune responses compared to other inhibitors .

Actividad Biológica

Hematopoietic progenitor kinase 1 (HPK1) is increasingly recognized as a crucial negative regulator in immune responses, particularly in T-cell activation. The compound Hpk1-IN-15, a selective inhibitor of HPK1, has garnered attention for its potential in enhancing anti-tumor immunity. This article explores the biological activity of this compound based on diverse research findings, including clinical trials, mechanistic studies, and comparative analyses.

HPK1 functions as a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound enhances T-cell activation and promotes an anti-tumor response. Studies have shown that HPK1 inhibition leads to increased cytokine production and T-cell proliferation, thereby enhancing the immune response against tumors . Specifically, this compound modulates several key signaling pathways:

  • TCR Signaling : HPK1 negatively regulates TCR signaling through its interactions with various adaptor proteins such as SLP76 and LAT. Inhibition of HPK1 results in enhanced phosphorylation of these proteins, which is critical for T-cell activation .
  • BCR Activation : Similar to its effect on T cells, HPK1 also negatively regulates B cell receptor (BCR) signaling, suggesting that this compound may also enhance B cell responses .

Clinical Findings

Recent clinical trials have demonstrated promising results for this compound (also referred to as NDI-101150). In a Phase 1/2 trial involving patients with advanced solid tumors, the following outcomes were observed:

Parameter Outcome
Objective Response Rate (ORR)18% in renal cell carcinoma (RCC) patients
Clinical Benefit Rate29% (CR + PR + SD ≥ 6 months)
Disease Control Rate65%
Safety ProfileGenerally well-tolerated; TRAEs in 14% of patients

The trial indicated that treatment with this compound led to an increase in activated CD8+ T cells and dendritic cell infiltration within tumors. Notably, one patient achieved a complete response while others demonstrated partial responses or stable disease lasting over six months .

Comparative Efficacy

Comparative studies have highlighted the unique efficacy of this compound relative to other immunotherapies:

  • Checkpoint Inhibitors vs. This compound : Traditional checkpoint inhibitors primarily activate T cells. In contrast, this compound not only activates T cells but also enhances B cell and dendritic cell responses, potentially leading to a more robust anti-tumor immunity .

Case Studies

Several case studies illustrate the effectiveness of this compound in real-world scenarios:

  • Case Study 1 : A patient with advanced renal cell carcinoma exhibited a complete response after receiving this compound following multiple lines of prior therapy.
  • Case Study 2 : Another patient with pancreatic cancer maintained stable disease for over 21 months on this compound treatment, showcasing its potential for long-term management of advanced cancers.

Research Findings

Recent studies have explored the broader implications of HPK1 inhibition:

  • Immune Activation : Analysis of tumor biopsies post-treatment revealed increased tumor-infiltrating lymphocytes and enhanced expression of immune-related genes, indicating robust immune activation .
  • In Vivo Models : Preclinical models demonstrated that HPK1 inhibitors like this compound significantly inhibited tumor growth when combined with other therapies such as PD-L1 antibodies .

Propiedades

Fórmula molecular

C24H21ClF3N5

Peso molecular

471.9 g/mol

Nombre IUPAC

5-[2-chloro-6-(trifluoromethyl)phenyl]-3-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C24H21ClF3N5/c1-32-9-11-33(12-10-32)16-7-5-15(6-8-16)23-17-13-20(29-14-21(17)30-31-23)22-18(24(26,27)28)3-2-4-19(22)25/h2-8,13-14H,9-12H2,1H3,(H,30,31)

Clave InChI

QVGWBTYTEUGLLR-UHFFFAOYSA-N

SMILES canónico

CN1CCN(CC1)C2=CC=C(C=C2)C3=NNC4=CN=C(C=C43)C5=C(C=CC=C5Cl)C(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.